4-(Bromomethyl)benzene-1,3-diol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)benzene-1,3-diol typically involves the bromination of benzene derivatives. One common method is the free radical bromination of alkyl benzenes using N-bromosuccinimide (NBS) as the brominating agent . The reaction is carried out under specific conditions to ensure the selective bromination at the benzylic position.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by bromination. The reaction conditions are optimized to achieve high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromomethyl group can be reduced to a methyl group.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed.
Major Products:
Oxidation: Quinones.
Reduction: Methyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Bromomethyl)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)benzene-1,3-diol involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
Benzyl bromide (Bromomethylbenzene): Similar structure but lacks hydroxyl groups.
4-Methylcatechol (4-methylbenzene-1,2-diol): Similar structure but with a methyl group instead of a bromomethyl group.
Properties
Molecular Formula |
C7H7BrO2 |
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Molecular Weight |
203.03 g/mol |
IUPAC Name |
4-(bromomethyl)benzene-1,3-diol |
InChI |
InChI=1S/C7H7BrO2/c8-4-5-1-2-6(9)3-7(5)10/h1-3,9-10H,4H2 |
InChI Key |
NDSVNHVEQYSWIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CBr |
Origin of Product |
United States |
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